tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate
Description
tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an iodo substituent, and a propan-2-yloxy moiety.
Properties
Molecular Formula |
C12H24INO3 |
|---|---|
Molecular Weight |
357.23 g/mol |
IUPAC Name |
tert-butyl N-(3-iodo-2-methyl-2-propan-2-yloxypropyl)carbamate |
InChI |
InChI=1S/C12H24INO3/c1-9(2)16-12(6,7-13)8-14-10(15)17-11(3,4)5/h9H,7-8H2,1-6H3,(H,14,15) |
InChI Key |
BGFWWNPUPGZLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(CNC(=O)OC(C)(C)C)CI |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with an appropriate iodinated intermediate under controlled conditions . The reaction conditions often involve the use of solvents such as 1,4-dioxane and bases like cesium carbonate (Cs2CO3) to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Cross-Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions with various aryl halides.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate has several scientific research applications:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use this compound to develop and study potential pharmaceutical agents.
Biology: It may be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The presence of iodine significantly alters molecular weight, polarity, and melting points compared to analogs. For example:
*Estimated based on iodine’s high atomic weight and steric effects, which often elevate melting points compared to lighter halogens .
Spectroscopic and Crystallographic Features
- NMR Spectroscopy : The iodo substituent in the target compound would cause significant deshielding in ¹³C NMR (δ ~0–40 ppm for aliphatic carbons vs. δ >100 ppm for aromatic carbons in analogs like ).
- Crystal Packing: Analogs with hydrogen-bonding networks (e.g., ) form dimeric or chain-like structures. The target compound’s steric bulk may reduce crystallinity compared to smaller derivatives like tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate .
Biological Activity
The unique structure of tert-butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate allows for significant reactivity due to the iodine atom, which can facilitate interactions with biological macromolecules. The compound's potential applications span across medicinal chemistry and organic synthesis, particularly in enzyme inhibition and therapeutic agent development.
| Property | Value |
|---|---|
| Molecular Formula | CHI N O |
| Molecular Weight | 357.23 g/mol |
| Structure Features | Tert-butyl, carbamate, iodine |
| Reactivity | High (due to iodine) |
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit significant biological properties. For instance, carbamate derivatives are frequently investigated for their roles as enzyme inhibitors and potential therapeutic agents. The following sections summarize relevant findings from related compounds and potential mechanisms of action.
- Enzyme Inhibition : Carbamates can act as reversible inhibitors for various enzymes, including acetylcholinesterase. This inhibition is crucial in the context of neurodegenerative diseases.
- Signal Transduction Modulation : The compound may influence pathways involved in cellular signaling, potentially affecting processes such as apoptosis and inflammation.
- Nucleophilic Interactions : The iodine atom in the structure enhances nucleophilicity, allowing for possible interactions with biological targets such as proteins or nucleic acids.
Study on Related Carbamates
Research on structurally similar compounds provides insights into the potential biological activities of this compound:
- Inhibition of Acetylcholinesterase : A study demonstrated that certain carbamate derivatives significantly inhibited acetylcholinesterase activity, suggesting potential applications in treating conditions like Alzheimer's disease (IC values ranging from 10 nM to 100 nM depending on structure) .
- Toxicological Assessments : Toxicological evaluations of similar compounds have indicated moderate toxicity levels with specific no-observed-adverse-effect levels (NOAELs), providing a framework for safety assessments in future studies involving this compound .
Comparative Analysis
To better understand the unique properties of this compound, comparisons with other related compounds are essential:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| tert-butyl carbamate | Lacks iodine; simpler structure | Less reactive due to absence of leaving group |
| tert-butyl iodide | Iodine present but lacks carbamate functionality | Primarily used for different types of reactions |
| N-Boc-ethanolamine | Contains a different functional group | Used in synthesizing various organic molecules |
This table highlights how the presence of both the iodine atom and the carbamate structure in this compound enhances its reactivity compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
